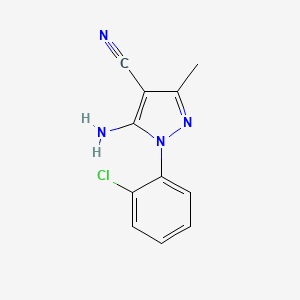

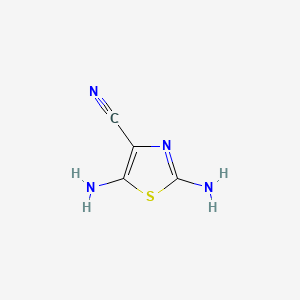

5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole (5-ACPMP) is a synthetic organic compound with a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological effects. 5-ACPMP has been found to have several advantages and limitations for use in laboratory experiments, as well as a range of potential future applications.

Wissenschaftliche Forschungsanwendungen

Overview

The compound 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole has not been directly identified in recent scientific literature as a focus of research. However, examining the broader context of related chemical structures and their functionalities can shed light on potential applications and areas of interest within the scientific community. Compounds with similar structural features, such as chlorophenyl groups, amino, cyano, and pyrazole functionalities, have been extensively studied for their diverse biological, pharmacological, and chemical properties. This context allows us to infer potential applications of the compound by drawing parallels with the documented activities and utilities of structurally or functionally related compounds.

Pharmacological Significance

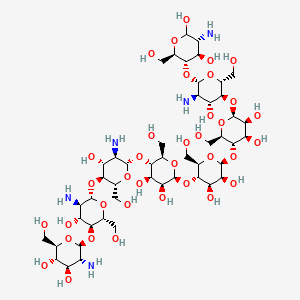

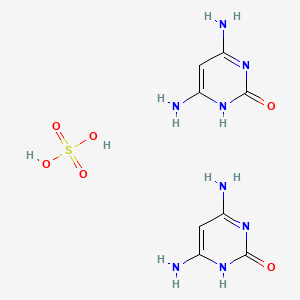

Compounds bearing the pyrazole moiety, particularly those substituted with amino and cyano groups, have shown a wide range of pharmacological activities. For example, amino-1,2,4-triazoles, which share some functional similarities with 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole, are noted for their use in the fine organic synthesis industry, with applications spanning from agricultural products to pharmaceuticals and dyes (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021). These compounds are integral to producing various antimicrobial, antifungal, and antioxidant agents, indicating a potential research direction for the exploration of 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole in similar domains.

Antimicrobial and Anti-inflammatory Properties

The structural components present in 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole suggest potential antimicrobial and anti-inflammatory applications. Analogous structures, such as trifluoromethylpyrazoles, have been recognized for their significant anti-inflammatory and antibacterial efficacy, highlighting the potential of pyrazole derivatives in developing new therapeutic agents (Kaur, Kumar, & Gupta, 2015). This suggests that research into the specific activities of 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole could uncover valuable pharmacological properties.

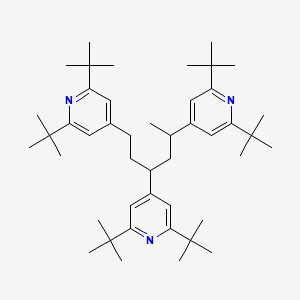

Role in Organic Synthesis and Material Science

The reactivity and functional diversity of compounds similar to 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole make them valuable intermediates in organic synthesis and material science. For instance, derivatives of 1,2,4-triazole have been utilized in synthesizing heterocyclic compounds and dyes, indicating the utility of such structures in creating complex molecular architectures for various applications (Gomaa & Ali, 2020). This points towards potential research avenues for 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole in the development of novel materials and chemical entities.

Wirkmechanismus

Target of Action

It’s known that pyrazolo[1,5-a]pyrimidine derivatives, which this compound can be used to synthesize, have a broad spectrum of biological activities .

Mode of Action

It’s known that it can be used in the synthesis of 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles , which are known to possess potent biological activities .

Biochemical Pathways

It’s known that pyrazolo[1,5-a]pyrimidines, which this compound can be used to synthesize, have been reported to possess anticancer, antimicrobial, antiviral, antifungal, and anti-inflammatory activities .

Result of Action

It’s known that pyrazolo[1,5-a]pyrimidines, which this compound can be used to synthesize, have been reported to possess a wide range of biological activities .

Eigenschaften

IUPAC Name |

5-amino-1-(2-chlorophenyl)-3-methylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4/c1-7-8(6-13)11(14)16(15-7)10-5-3-2-4-9(10)12/h2-5H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALBLBGKEQSQEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674523 |

Source

|

| Record name | 5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107856-31-5 |

Source

|

| Record name | 5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Ethylidenebicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566467.png)

![Pyrido[2,3-f][1,4]oxazepine](/img/structure/B566470.png)

![Pyrrolo[1,2-a]benzo[1,2-d:3,4-d']diimidazole](/img/structure/B566471.png)

![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,[1S-(2-exo,3-endo)]-(9CI)](/img/no-structure.png)

![2-(4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)acetonitrile](/img/structure/B566485.png)